Ar-Curcumene
Overview
Description
Ar-Curcumene is a natural compound and a constituent of the essential oil that can be isolated from the rhizomes of Curcuma aromatica . It has anti-inflammatory activity and could be used as anti-inflammatory drugs in respiratory infections . It is also effective as oviposition deterrents against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus .
Synthesis Analysis
An easy synthesis of ar-curcumene was carried out by Birch. By reacting the 6-methyl-5-hepten-2-one with 4-methylphenylmagnesium bromide, the intermediate alcohol was obtained. Upon treatment with sodium–ammonia in ethanol, it gave the expected compound .Molecular Structure Analysis
The molecular formula of Ar-Curcumene is C15H22 . The structure of Ar-Curcumene can be viewed using Java or Javascript .Chemical Reactions Analysis
Important chemical reactions associated with the biological activity of curcumin are the hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions, hydrolysis, degradation and enzymatic reactions .Scientific Research Applications
Synthesis Methods
Ar-curcumene, a compound found in various plant essential oils, has been a subject of interest in synthetic chemistry. Spielmann et al. (2017) describe a strategy for synthesizing curcumene, highlighting a catalytic and asymmetric vinylogous Mukaiyama reaction and a stereospecific hydrogenolysis of a tertiary benzylic center using Pd/C or Ni/Raney catalysts (Spielmann, de Figueiredo, & Campagne, 2017). Additionally, Wu et al. (2016) achieved asymmetric synthesis of ar-curcumene through cobalt-catalyzed asymmetric Kumada cross-coupling (Wu et al., 2016).
Biological Potential and Composition
The immortelle (Helichrysum italicum) essential oil, containing γ-curcumene and ar-curcumene, demonstrates significant biological potential and a composition desirable for applications in food, cosmetics, and pharmaceutical industries. Aćimović et al. (2022) explored the impact of seasonal variations on the volatile profile of this immortelle chemotype (Aćimović et al., 2022).
Pharmacological Activities
Research into Curcuma caesia, which contains ar-curcumene, indicates a range of pharmacological activities, including antifungal, antimicrobial, antioxidant, analgesic, and anti-inflammatory properties (Baghel et al., 2013). Moreover, ar-curcumene was identified as a key compound in the quantitative determination of compounds in Curcuma longa, used in traditional Chinese medicine (Qin et al., 2007).
Mosquito Vector Control
Ar-curcumene has been evaluated for its larvicidal and oviposition deterrence activity against mosquito vectors, showing high toxicity and potential as a biopesticide (AlShebly et al., 2017).
Aromatic and Essential Oils
Ar-curcumene is a major constituent in various essential oils, playing a significant role in their composition and potential applications. For instance, the volatile oil from Curcuma caesia includes ar-curcumene among its major constituents, contributing to its aromatic properties (Pandey & Chowdhury, 2003).
Cytotoxic Activities
Studies have identified the cytotoxic activities of ar-curcumene in essential oils against various cell lines, suggesting its potential in cancer research. For example, Schmidt et al. (2015) screened fractions of Curcuma longa enriched by ar-curcumene for cytotoxic activity (Schmidt et al., 2015).
Additional Research and Applications
Ar-curcumene's presence in ancient geological formations and its role in educational tools like AR in science learning indicate its broad scientific relevance. Brocks et al. (2009) identified ar-curcumene in biomarkers from 1.64 billion-year-old formations (Brocks, Bosak, & Pearson, 2009), while Cheng and Tsai (2013) discussed augmented reality (AR) applications in science education, hinting at potential educational uses for ar-curcumene (Cheng & Tsai, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXUZSZMNBRCN-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905046 | |
Record name | (+)-Curcumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ar-Curcumene | |
CAS RN |
4176-06-1 | |
Record name | S-Curcumene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4176-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-alpha-Curcumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Curcumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.